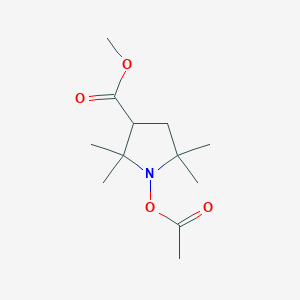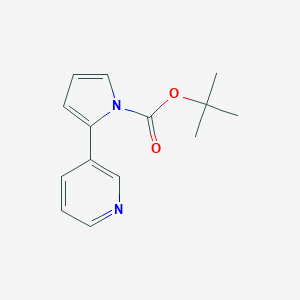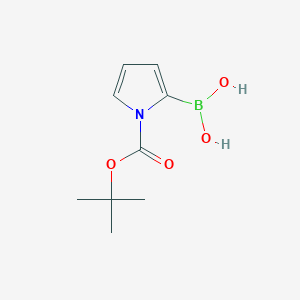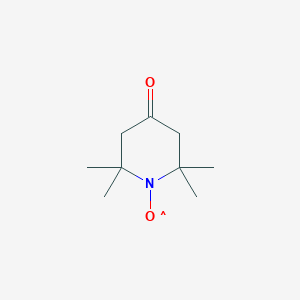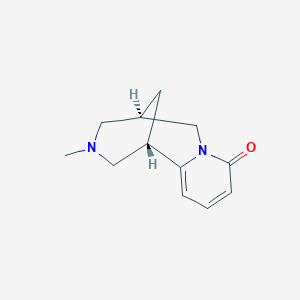
N-Methylcytisine
Übersicht
Beschreibung
Synthesis Analysis
N-Methylcytisine synthesis involves several chemical pathways, including the direct formylation of the 2-pyridone core of 3-N-methylcytisine through electrophylic formylation, leading to the production of 3-N-methyl-9-formylcytisine. This process establishes convenient precursors for cycloaddition reactions, further facilitating the synthesis of various N-Methylcytisine derivatives (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).
Molecular Structure Analysis
The molecular structure of N-Methylcytisine and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies such as the one on N,N′-methylenebis-cytisine highlight the intricate molecular arrangements and the impact of solvate differences or polymorphism on the physical properties like melting points (Turgunov, Tashkhodzhaev, Ibragimov, & Rakhimov, 2006).
Chemical Reactions and Properties
N-Methylcytisine undergoes various chemical reactions, forming derivatives with different functional groups. The synthesis of methylcytisine 9-thiocarboxamides involves nitration-reduction and subsequent conversion to isothiocyanate, leading to the formation of thiocarboxamide derivatives with high yields (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of N-Methylcytisine in various environments. The study on N,N′-methylenebis-cytisine, for instance, reveals insights into the physical characteristics and the factors influencing them (Turgunov, Tashkhodzhaev, Ibragimov, & Rakhimov, 2006).
Chemical Properties Analysis
The chemical properties of N-Methylcytisine, including reactivity, stability, and interaction with other compounds, are vital for its application in chemical syntheses and potential pharmacological uses. The formation of guanidine derivatives from its 9-amino-derivative illustrates the compound's versatility in chemical modifications (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).
Wissenschaftliche Forschungsanwendungen
Colitis Treatment : NMC has been found to attenuate colitis in mice by suppressing NF-κB activation, suggesting potential therapeutic value in treating colitis (Yan Jiao et al., 2018).
Synthesis of Amino Derivatives : It is used in the synthesis of 3- and 5-amino derivatives of methylcytisine, indicating its utility in chemical synthesis (I. Tsypysheva et al., 2013).
Central Nervous System Disorders : NMC and its derivatives are considered promising for the development of new drugs for disorders of the central nervous system (A. Przybył et al., 2007).
Affinity for Nicotinic Acetylcholine Receptors : It has high affinity for nicotinic acetylcholine receptors (nAChR) and is an effective inhibitor of specific binding in certain species (Pliashkevich IuG et al., 1987).
Agonist of Nicotinic Acetylcholine Receptors : NMC acts as a partial agonist of nicotinic acetylcholine receptors (Fanny C. Alvarez Escalada et al., 2022).
Synthesis into Diels-Alder Adducts : It can be synthesized into Diels-Alder adducts with N-phenylmaleimide, a process important in organic chemistry (I. Tsypysheva et al., 2013).
Parasitic Helminths Treatment : NMC from Sophora flavescens affects the motility of parasitic helminths and host tissues through a neuropharmacological mechanism (M. Terada et al., 1982).
Cytotoxic Properties : It exhibits cytotoxic properties against various cancer cell lines (A. Petruczynik et al., 2020).
Potential Nootropic Activity : NMC derivatives, including carbamide and thiocarbamide moieties, show potential for further pharmacological testing (I. Tsypysheva et al., 2012).
Brain Receptor Mapping : It has been studied as a potential ligand for mapping brain nAChR, though not found to be suitable (F. Dollé et al., 1996).
Teratogenic Activity : NMC exhibited teratogenic activity in rat embryo culture, indicating its potential as a teratogen (E. Kennelly et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUKMPMGVXCEI-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caulophylline | |
CAS RN |
486-86-2, 63699-79-6 | |
| Record name | (-)-N-Methylcytisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caulophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcytisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063699796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCYTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT0MW69NCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







